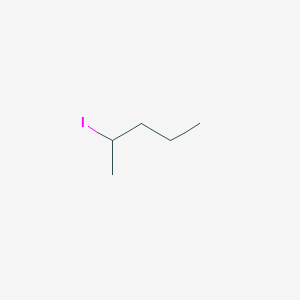

2-Iodopentane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPBFIYJUCWJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870740 | |

| Record name | Pentane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-97-8 | |

| Record name | 2-Iodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodopentane: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-iodopentane (CAS No: 637-97-8), a secondary alkyl halide of significant interest in organic synthesis. This document details its structural and spectroscopic characteristics, reactivity in key organic reactions, and provides generalized experimental protocols relevant to its synthesis and transformation.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized as a five-carbon straight-chain alkane with an iodine atom attached to the second carbon.[1] This structure classifies it as a secondary alkyl halide, which dictates its chemical reactivity.[1] Its key physical and identifying properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁I | [2][3] |

| Molecular Weight | 198.05 g/mol | [3][4] |

| CAS Number | 637-97-8 | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 1.52 g/cm³ | [2] |

| Boiling Point | 146.6 °C at 760 mmHg | [2] |

| Melting Point | -85.6 °C (estimate) | |

| Flash Point | 44.6 °C | [2] |

| Refractive Index | 1.497 | [2] |

| Solubility | Soluble in chloroform; less soluble in water. | [1] |

| Canonical SMILES | CCCC(C)I | |

| InChIKey | JUPBFIYJUCWJCT-UHFFFAOYSA-N |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the structural confirmation of this compound. The following table summarizes the expected spectral characteristics.

| Spectrum Type | Key Features and Expected Chemical Shifts (δ) |

| ¹H NMR | The spectrum is characterized by complex splitting patterns due to the various proton environments. The proton on the carbon bearing the iodine (C2) will appear as a multiplet significantly downfield. The terminal methyl groups (C1 and C5) and methylene (B1212753) groups (C3 and C4) will have distinct signals, with splitting determined by adjacent protons according to the n+1 rule. For example, the C1 methyl protons will be split into a doublet by the C2 proton. |

| ¹³C NMR | The spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbon atom bonded to the electronegative iodine (C2) will be the most downfield signal. The chemical shift for the C-I carbon is typically in the range of 20-40 ppm. |

| IR Spectroscopy | The spectrum will be dominated by C-H stretching and bending vibrations. Key absorptions include strong C-H stretching peaks just below 3000 cm⁻¹ and a characteristic C-I stretching absorption in the fingerprint region, typically around 500-600 cm⁻¹. |

Chemical Reactivity and Pathways

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The operative mechanism is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. Iodine is an excellent leaving group, facilitating these transformations.

The diagram below illustrates the competing reaction pathways available to this compound when treated with a species that can act as both a nucleophile and a base (Nu⁻/B⁻).

Figure 1: Competing reaction pathways for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent reaction of this compound. These protocols are generalized and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound from 2-Pentanol (B3026449)

This procedure outlines the conversion of a secondary alcohol to a secondary alkyl iodide using triphenylphosphine (B44618) and iodine, a common and effective method.

Workflow Diagram:

Figure 2: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 2-pentanol (1.0 eq.), triphenylphosphine (1.2 eq.), and imidazole (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Addition of Iodine: Add iodine (1.2 eq.) portion-wise to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or additional DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Dehydrohalogenation of this compound (E2 Elimination)

This protocol describes the elimination of HI from this compound to form a mixture of alkenes, a classic example of an E2 reaction using a strong base.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (B145695).

-

Addition of Base: Add a solution of potassium hydroxide (B78521) (KOH, 3.0 eq.) in ethanol to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by GC-MS. According to Saytzeff's rule, the major product will be the more substituted alkene (2-pentene), with the less substituted alkene (1-pentene) as the minor product.[1]

-

Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.

-

Extraction: Extract the aqueous mixture with a low-boiling point organic solvent such as pentane (B18724) or diethyl ether (3x).

-

Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Product Isolation: Carefully remove the solvent by distillation to isolate the mixture of pentene isomers. Further purification and separation can be achieved by fractional distillation if required.

Nucleophilic Substitution with Azide (B81097) (Sₙ2 Reaction)

This protocol provides a general method for the synthesis of 2-azidopentane from this compound via an Sₙ2 reaction, drawing from modern microwave-assisted techniques which offer enhanced reaction rates and yields.

Methodology:

-

Reaction Setup: In a microwave process vial, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and an aqueous medium (e.g., water or a water/acetone mixture).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The reaction should be monitored for pressure changes.

-

Workup: After cooling, dilute the reaction mixture with water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate (B1210297) or diethyl ether (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After filtration and concentration of the solvent, the crude 2-azidopentane can be purified by column chromatography on silica gel.

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation or allergy-like symptoms if inhaled.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. Dehydrohalogenation involves removal of the halogenn atom together with a hydrogen atom from carbon adjacent to the one with halogen atom. Alcoholic KOH is used for dehydrohalogenation. According to saytzeff's rule, when two alkenes may be formed, the alkene which is most substituted is the major product. Q. What are the products of dehydrohalogenation of this compound? [allen.in]

- 2. 2-IODOOCTANE(629-27-6) 1H NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1-Iodopentane(628-17-1) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C5H11I | CID 12513 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Iodopentane (CAS 637-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodopentane (CAS: 637-97-8), a secondary alkyl iodide crucial to various fields of organic synthesis. As a versatile chemical intermediate, its utility spans the creation of complex molecular architectures and the introduction of specific functional groups. This document details its physicochemical properties, spectroscopic data, established synthesis protocols, key chemical reactions, and safety information. The content is structured to serve as a practical resource for professionals in research, development, and pharmaceutical sciences, offering detailed experimental procedures and visual representations of chemical pathways to facilitate its application in the laboratory.

Core Chemical and Physical Properties

This compound, also known as sec-amyl iodide, is an organic compound classified as a haloalkane.[1] Its molecular formula is C₅H₁₁I.[1][2][3] Structurally, it is a five-carbon straight-chain alkane with an iodine atom attached to the second carbon, which defines it as a secondary alkyl halide.[1][2] This structural feature is paramount as it dictates the compound's reactivity, particularly in substitution and elimination reactions.[2] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent leaving group and making iodoalkanes like this compound highly reactive compared to their bromo- and chloro-analogs.[2] It is typically a colorless liquid at room temperature with a characteristic odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 637-97-8 | [1][3][4][5] |

| Molecular Formula | C₅H₁₁I | [1][2][3][4] |

| Molecular Weight | 198.05 g/mol | [2][3][4][6] |

| Boiling Point | 146.6 °C at 760 mmHg | [2][5][7] |

| Density | 1.52 g/cm³ | [2][5][7] |

| Refractive Index (n20/D) | 1.497 | [2][5][7] |

| Melting Point | -85.6 °C (estimate) | [7] |

| Flash Point | 44.6 °C | [5][7] |

| Vapor Pressure | 5.82 mmHg at 25 °C | [5][7] |

| Solubility | Slightly soluble in water; highly soluble in organic solvents like ethanol, ether, and chloroform. | [2][7] |

| XLogP3 | 3.4 | [7][8] |

Spectroscopic Profile

The structural identification and purity assessment of this compound rely on standard spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available in the NIST database. A notable fragment ion peak may be observed at m/z = 183. | [4][9][10] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. A characteristic C-I stretching vibration absorption is expected around 500 cm⁻¹. | [4][9][11][12] |

| ¹³C NMR Spectroscopy | Spectral data has been reported and is available in databases. | [4] |

| Kovats Retention Index | Semi-standard non-polar: 873, 864.8; Standard polar: 1177, 1092. | [4] |

Synthesis of this compound

This compound can be synthesized through several established routes, primarily involving nucleophilic substitution on a suitable precursor. The most common laboratory methods start from 2-pentanol (B3026449) or involve a halogen exchange from 2-bromopentane.

Established Synthetic Routes

-

From 2-Pentanol: The hydroxyl group of 2-pentanol can be substituted with iodine using various reagents. A common method involves using a combination of iodine with a phosphorus-containing compound like triphenylphosphine (B44618).[2] This reaction proceeds through the formation of an iodophosphonium intermediate which is then susceptible to nucleophilic attack.[2]

-

From 2-Bromopentane (Finkelstein Reaction): This is a classic halogen exchange reaction where the bromine atom is displaced by an iodide ion, typically from a salt like sodium iodide (NaI) in a suitable solvent such as acetone. A reported synthesis using an iodide source in water with a phase-transfer catalyst at 110 °C gave a 38% yield.[7]

Experimental Protocol: Synthesis from (±)-2-Pentanol

This protocol is based on a reported method for the iodination of alcohols using triphenylphosphine and iodine.[7]

Materials:

-

(±)-2-Pentanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

1H-Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve triphenylphosphine and 1H-imidazole in anhydrous dichloromethane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add solid iodine (I₂) to the stirred solution. The mixture will turn into a dark brown slurry.

-

Add (±)-2-pentanol dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. The color should fade to pale yellow or colorless.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound. A literature yield for this type of reaction is reported to be around 32%.[7]

Caption: Workflow for the synthesis of this compound from 2-Pentanol.

Chemical Reactivity and Synthetic Applications

As a secondary alkyl iodide, this compound is a versatile substrate capable of participating in a range of reactions, making it a valuable building block in complex organic synthesis.[2]

Key Reaction Pathways

-

Nucleophilic Substitution (Sₙ1/Sₙ2): Due to its secondary nature, this compound can undergo both Sₙ1 and Sₙ2 reactions. The dominant pathway is determined by the reaction conditions, including the strength of the nucleophile, the solvent polarity, and the temperature.[2] Strong, unhindered nucleophiles in polar aprotic solvents favor the Sₙ2 pathway, while weak nucleophiles in polar protic solvents favor the Sₙ1 pathway.

-

Elimination (E1/E2): Competition with substitution is common. Strong, bulky bases favor the E2 mechanism, leading to the formation of pentene isomers (primarily 2-pentene (B8815676) by Zaitsev's rule).[2] E1 reactions can occur under conditions that also favor Sₙ1 reactions.

-

Organometallic Formations: this compound is a key precursor for forming organometallic reagents.[2] The most common is the Grignard reagent, sec-pentylmagnesium iodide, formed by reacting this compound with magnesium metal. This nucleophilic reagent is invaluable for creating new carbon-carbon bonds.[2] For instance, its reaction with carbon dioxide followed by an acidic workup yields 2-methylhexanoic acid.[2]

-

Radical Reactions: The relatively weak C-I bond can undergo homolytic cleavage when exposed to initiators like UV light, forming a highly reactive 2-pentyl radical.[2]

Caption: Major reaction pathways available to this compound.

Application in Drug Development

While a versatile building block, the direct application of this compound in final drug structures is less common than its use as an intermediate. Its primary role is in the alkylation of nucleophilic substrates to build out the carbon skeleton of a target molecule.

A notable example is its use as a reagent in the synthesis of Thiopental, a barbiturate (B1230296) drug used for the induction of anesthesia.[7] In this synthesis, this compound acts as an electrophile to alkylate a key intermediate, introducing the sec-pentyl side chain that is characteristic of the final drug molecule.

Caption: Role of this compound in the synthesis of a Thiopental precursor.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and harmful if ingested or inhaled.[4] It is also a skin and severe eye irritant.[4]

Table 3: GHS Hazard Information for this compound

| Pictogram(s) | Hazard Statement(s) |

|

| Danger H226: Flammable liquid and vapor.[4] H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H318: Causes serious eye damage.[4] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] H335: May cause respiratory irritation.[4] |

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 637-97-8) is a highly reactive and synthetically useful secondary alkyl iodide. Its value lies in the lability of the carbon-iodine bond, which allows it to serve as an excellent substrate in a wide array of nucleophilic substitution, elimination, and organometallic reactions. For researchers and professionals in drug development, this compound serves as a key building block for constructing complex organic molecules, enabling the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. CAS 637-97-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 637-97-8 | Benchchem [benchchem.com]

- 3. This compound | 637-97-8 | AAA63797 | Biosynth [biosynth.com]

- 4. This compound | C5H11I | CID 12513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 637-97-8 | this compound [chemindex.com]

- 6. scbt.com [scbt.com]

- 7. This compound|lookchem [lookchem.com]

- 8. PubChemLite - this compound (C5H11I) [pubchemlite.lcsb.uni.lu]

- 9. Pentane, 2-iodo- [webbook.nist.gov]

- 10. Solved this compound was passed through a mass spectrometer | Chegg.com [chegg.com]

- 11. infrared spectrum of 2-iodopropane C3H7I CH3CHICH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Pentane, 2-iodo- [webbook.nist.gov]

A Technical Guide to 2-Iodopentane: Molecular Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key chemical properties of 2-Iodopentane, a halogenated alkane utilized in organic synthesis. The document details its molecular formula and weight, and outlines its application as a reagent in synthetic protocols, particularly in nucleophilic substitution reactions.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in chemical reactions and for its characterization using various analytical techniques.

| Property | Value |

| Molecular Formula | C₅H₁₁I[1][2][3] |

| Molecular Weight | 198.0453 g/mol [1][2] |

| IUPAC Name | This compound[3] |

| Synonyms | sec-Amyl Iodide, s-Amyliodide[2] |

| CAS Registry Number | 637-97-8[2] |

Synthetic Applications and Experimental Context

This compound is a versatile reagent in organic synthesis, primarily serving as an electrophilic source of a pentyl group. Its utility is most prominently featured in nucleophilic substitution reactions.

Role in Nucleophilic Substitution (Sₙ2) Reactions

This compound is a classic substrate for Sₙ2 reactions. The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles. The iodide ion is an excellent leaving group, facilitating the reaction. A notable characteristic of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center. For instance, the reaction of (R)-2-iodopentane with a nucleophile will yield an (S)-product.[4][5]

A generalized workflow for an Sₙ2 reaction involving (R)-2-Iodopentane is depicted below. This type of reaction is fundamental in the construction of more complex molecules from simple precursors.

Use in Drug Synthesis

The alkylating nature of this compound makes it a useful building block in the synthesis of pharmaceutical compounds. For example, it is used as a reagent to alkylate methyl cyanoacetate (B8463686) in the synthesis of Thiopental, a short-acting barbiturate (B1230296) anesthetic. This highlights its role in the formation of carbon-carbon bonds to construct the carbon skeleton of drug molecules.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques in organic chemistry. These include:

-

Gas Chromatography (GC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[2]

-

Infrared (IR) Spectroscopy: To identify the characteristic carbon-hydrogen and carbon-iodine bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise structure and connectivity of the atoms.

References

- 1. (+)-2-iodopentane [webbook.nist.gov]

- 2. Pentane, 2-iodo- [webbook.nist.gov]

- 3. This compound | C5H11I | CID 12513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Write the mechanism for the Sn2 reaction between (R) 2 iodopentane and Na.. [askfilo.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stereoisomers of 2-Iodopentane: (R)- and (S)-2-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-iodopentane, (R)-2-Iodopentane and (S)-2-Iodopentane. It details their stereochemistry, methods for their enantioselective synthesis, protocols for their separation and characterization, and their applications as chiral building blocks in pharmaceutical and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, development, and asymmetric synthesis.

Introduction

Chirality is a fundamental property in medicinal chemistry and drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1][2][3][4][5] Enantiomers, non-superimposable mirror-image isomers, often exhibit different biological activities due to their specific interactions with chiral biological targets such as enzymes and receptors.[2] (R)- and (S)-2-Iodopentane are chiral haloalkanes that serve as valuable intermediates in organic synthesis, allowing for the introduction of a defined stereocenter into a target molecule. This guide provides an in-depth exploration of these two stereoisomers.

Stereochemistry and Physicochemical Properties

(R)- and (S)-2-Iodopentane are enantiomers, possessing a single stereocenter at the C2 position. Their three-dimensional structures are mirror images of each other. While they share the same physical properties in an achiral environment (e.g., boiling point, density, refractive index), they rotate plane-polarized light in equal but opposite directions.[6]

A key piece of evidence for assigning the absolute configuration comes from the stereospecific synthesis from chiral precursors. The conversion of levorotatory (S)-2-pentanol to a dextrorotatory (+)-2-iodopentane indicates that the (+)-enantiomer is (R)-2-Iodopentane, due to the Walden inversion that occurs during the SN2 reaction.[7] Therefore, (-)-2-iodopentane is the (S)-enantiomer.

Table 1: Physicochemical Properties of (R)- and (S)-2-Iodopentane

| Property | (R)-2-Iodopentane | (S)-2-Iodopentane | Racemic this compound |

| IUPAC Name | (2R)-2-iodopentane[8] | (2S)-2-iodopentane[9] | This compound[10] |

| Molecular Formula | C₅H₁₁I[8] | C₅H₁₁I[9] | C₅H₁₁I[10] |

| Molecular Weight | 198.05 g/mol [8] | 198.05 g/mol [9] | 198.05 g/mol [10] |

| Boiling Point | 147.2 °C (estimated) | 147.2 °C (estimated) | 147.2 °C at 760 mmHg[7] |

| Density | 1.511 g/cm³ at 20°C[7] | 1.511 g/cm³ at 20°C[7] | 1.511 g/cm³ at 20°C[7] |

| Refractive Index (n²⁰_D_) | 1.4967[7] | 1.4967[7] | 1.4967[7] |

| Specific Rotation ([α]²⁰_D_) | +45.8° (neat) (calculated) | -45.8° (neat) (calculated) | 0° |

| SMILES | CCC--INVALID-LINK--I[8] | CCC--INVALID-LINK--I[9] | CCCC(C)I[10] |

| PubChem CID | 86308715[8] | 24884453[9] | 12513[10] |

Note: The specific rotation was calculated based on the experimental value of -34.5° in a 0.2-dm tube for the neat levorotatory isomer at 20°C, as reported by the National Institute of Standards and Technology.[7] The density of 1.511 g/mL at 20°C was used for this calculation.

Enantioselective Synthesis

The synthesis of enantiomerically enriched (R)- and (S)-2-iodopentane is typically achieved through stereospecific nucleophilic substitution reactions (SN2) starting from the corresponding enantiomers of 2-pentanol. This process is characterized by a Walden inversion, where the configuration of the chiral center is inverted.[11]

Figure 1: General synthetic workflow for (R)- and (S)-2-Iodopentane.

Experimental Protocol: Synthesis of (S)-2-Iodopentane from (R)-2-Pentanol

This protocol is based on the well-established two-step procedure involving the formation of a tosylate followed by a Finkelstein reaction.[11]

Step 1: Tosylation of (R)-2-Pentanol (Retention of Configuration)

-

To a stirred solution of (R)-2-pentanol (1 equivalent) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents).

-

Maintain the reaction mixture at 0 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold dilute hydrochloric acid and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-pentyl tosylate. This intermediate is often used in the next step without further purification.

Step 2: Finkelstein Reaction (Inversion of Configuration)

-

Dissolve the crude (R)-2-pentyl tosylate (1 equivalent) in acetone.

-

Add sodium iodide (NaI) (1.5 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours. The precipitation of sodium tosylate indicates the progress of the reaction.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

-

The crude (S)-2-iodopentane can be purified by fractional distillation under reduced pressure.

A similar protocol can be followed for the synthesis of (R)-2-Iodopentane starting from (S)-2-Pentanol.

Separation and Characterization

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantitative analysis of enantiomers.[12][13][14][15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Figure 2: Workflow for chiral HPLC separation of this compound enantiomers.

Table 2: Exemplary Chiral HPLC Method for Separation of this compound Enantiomers

| Parameter | Condition |

| Column | Chiralcel® OD-H or similar polysaccharide-based column |

| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

Note: This is a starting point for method development. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance, which is a fundamental characteristic of an enantiomer.[16]

Protocol: Measurement of Optical Rotation

-

Calibrate the polarimeter using a blank solvent.

-

Prepare a solution of the purified enantiomer of this compound of a known concentration (c) in a suitable achiral solvent (e.g., chloroform, ethanol).

-

Fill a polarimeter cell of a known path length (l) with the solution, ensuring no air bubbles are present.

-

Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. While the NMR spectra of the two enantiomers are identical in an achiral solvent, they can be distinguished using chiral shift reagents.[17][18]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| H on C1 | ~0.9 | Triplet |

| H on C2 | ~4.1 | Sextet |

| H on C3 | ~1.8 | Multiplet |

| H on C4 | ~1.4 | Multiplet |

| H on C5 | ~1.7 (on C2) | Doublet |

| ¹³C NMR | ||

| C1 | ~14 | |

| C2 | ~30 | |

| C3 | ~40 | |

| C4 | ~22 | |

| C5 | ~25 |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Applications in Drug Development and Organic Synthesis

Chiral haloalkanes like (R)- and (S)-2-iodopentane are versatile building blocks in asymmetric synthesis. Their primary utility lies in their ability to act as electrophiles in SN2 reactions, allowing for the stereospecific introduction of the pent-2-yl group.

Figure 3: Role of (S)-2-Iodopentane as a chiral synthon in SN2 reactions.

While specific examples of the use of (R)- or (S)-2-iodopentane in the synthesis of marketed drugs are not widely reported in readily accessible literature, their analogous bromo-counterparts, such as (S)-2-bromopentane, are utilized in the synthesis of chiral amines and lactams, which are common motifs in pharmaceuticals.[3] By analogy, the iodo-derivatives offer a more reactive alternative for such transformations, potentially enabling reactions under milder conditions or with a broader range of nucleophiles.

Conclusion

(R)- and (S)-2-Iodopentane are important chiral synthons with well-defined stereochemistry. Their synthesis via stereospecific routes from commercially available chiral alcohols is straightforward, and methods for their separation and characterization are well-established. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such chiral building blocks in drug discovery and development is expected to increase. This guide provides a foundational resource for researchers and professionals working with these versatile stereoisomers.

References

- 1. savemyexams.com [savemyexams.com]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. mdpi.com [mdpi.com]

- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. (2R)-2-iodopentane | C5H11I | CID 86308715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (s)-2-Iodo-pentane | C5H11I | CID 24884453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C5H11I | CID 12513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. mdpi.com [mdpi.com]

- 16. The specific rotation of (S)-2-iodobutane is +15.90°.a. Draw the ... | Study Prep in Pearson+ [pearson.com]

- 17. researchgate.net [researchgate.net]

- 18. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-iodopentane. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the spin-spin coupling network within the molecule. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the non-equivalent protons in its structure. The presence of the electronegative iodine atom at the C2 position significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm value).

The predicted quantitative data for the ¹H NMR spectrum of this compound, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. This data was generated using the online NMR prediction tool, nmrdb.org.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H1 (CH₃) | 1.01 | Triplet (t) | 7.4 | 3H |

| H2 (CH) | 4.13 | Sextet | 6.8 | 1H |

| H3 (CH₂) | 1.90 | Multiplet (m) | 7.1 | 2H |

| H4 (CH₂) | 1.48 | Sextet | 7.3 | 2H |

| H5 (CH₃) | 1.70 | Doublet (d) | 6.8 | 3H |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound displays five distinct signals, consistent with the five non-equivalent sets of protons in the molecule.

-

The H2 proton , being directly attached to the carbon bearing the iodine atom, is the most deshielded and appears furthest downfield at approximately 4.13 ppm. Its signal is split into a sextet due to coupling with the adjacent H3 (two protons) and H5 (three protons) nuclei (n+1 rule, 2+3+1 = 6).

-

The H5 methyl protons appear as a doublet at around 1.70 ppm, a result of coupling with the single H2 proton.

-

The H3 methylene (B1212753) protons are diastereotopic and appear as a complex multiplet around 1.90 ppm due to coupling with both the H2 and H4 protons.

-

The H4 methylene protons are observed as a sextet at approximately 1.48 ppm, arising from coupling with the H3 (two protons) and H1 (three protons) nuclei.

-

The terminal H1 methyl protons are the most shielded, resonating at the highest field (around 1.01 ppm) as a triplet due to coupling with the two H4 protons.

Spin-Spin Coupling Pathway

The following diagram, generated using the DOT language, illustrates the key three-bond (³J) spin-spin coupling interactions within the this compound molecule that give rise to the observed splitting patterns.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-20 mg of purified this compound directly into a clean, dry vial.

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. TMS provides a sharp singlet at 0.00 ppm.

-

Dissolution and Transfer: Gently swirl the vial to ensure the complete dissolution of this compound. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton-sensitive probe is required.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's guidelines. Place the sample into the magnet.

-

Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field during the experiment. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

3. Data Acquisition:

-

Experiment Selection: Select a standard one-pulse ¹H acquisition experiment.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay (e.g., 1-5 seconds) between pulses is necessary to allow the protons to return to their equilibrium state, ensuring accurate integration.

-

Pulse Angle: A 30° or 90° pulse angle is commonly used for quantitative measurements.

-

4. Data Processing:

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (TMS) to 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The precise chemical shift of each peak and multiplet is determined. The coupling constants (J-values) are measured from the splitting patterns.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-iodopentane. The document details the primary fragmentation pathways, presents quantitative data on fragment abundances, and outlines a typical experimental protocol for acquiring the mass spectrum.

Introduction

This compound (C₅H₁₁I) is a halogenated alkane with a molecular weight of approximately 198.05 g/mol .[1] Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex matrices, a common requirement in synthetic chemistry, environmental analysis, and drug development. Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions, with the most significant peaks summarized in the table below. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The base peak, the most intense peak in the spectrum, is observed at an m/z of 71.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 27 | 25.3 | [C₂H₃]⁺ |

| 29 | 24.6 | [C₂H₅]⁺ |

| 39 | 28.1 | [C₃H₃]⁺ |

| 41 | 68.4 | [C₃H₅]⁺ |

| 43 | 93.0 | [C₃H₇]⁺ |

| 55 | 35.1 | [C₄H₇]⁺ |

| 71 | 100.0 | [C₅H₁₁]⁺ (Base Peak) |

| 127 | 10.5 | [I]⁺ |

| 128 | 12.3 | [HI]⁺• |

| 183 | 3.5 | [M - CH₃]⁺ |

| 198 | 1.8 | [M]⁺• (Molecular Ion) |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows several key pathways, primarily dictated by the stability of the resulting carbocations and the relative weakness of the carbon-iodine bond.

The initial step is the ionization of the this compound molecule to form the molecular ion, [C₅H₁₁I]⁺•, with a mass-to-charge ratio (m/z) of 198. Due to the high energy of electron ionization, the molecular ion is often of low abundance.[3]

The principal fragmentation pathways are:

-

Cleavage of the C-I Bond: The carbon-iodine bond is the weakest bond in the molecule, leading to its facile cleavage. This results in the formation of a pentyl carbocation ([C₅H₁₁]⁺) at m/z 71, which is the base peak, and an iodine radical. The high stability of the secondary carbocation contributes to its high abundance.

-

Alpha Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the iodine atom (alpha cleavage) can occur. Loss of a methyl radical (•CH₃) results in the fragment ion at m/z 183. Loss of a propyl radical (•C₃H₇) leads to a fragment at m/z 155, though this is a less prominent peak.

-

Loss of HI: Elimination of a neutral hydrogen iodide (HI) molecule can occur, leading to the formation of a pentene radical cation ([C₅H₁₀]⁺•) at m/z 70.

-

Further Fragmentation of the Pentyl Cation: The [C₅H₁₁]⁺ ion can undergo further fragmentation through the loss of neutral alkene molecules (e.g., ethene, propene) to produce the series of smaller alkyl carbocations observed in the spectrum, such as [C₄H₉]⁺ (m/z 57), [C₃H₇]⁺ (m/z 43), and [C₂H₅]⁺ (m/z 29).

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocol

The following is a typical experimental protocol for acquiring the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

4.1. Sample Preparation

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 ppm.

-

Transfer the solution to a standard 2 mL autosampler vial with a septum cap.

4.2. Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer equipped with an electron ionization source.

4.3. GC-MS Parameters

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp Rate: 10 °C/min

-

Final Temperature: 200 °C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 20 - 250

-

Scan Rate: 2 scans/second

-

4.4. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data using the instrument's software to obtain a background-subtracted mass spectrum and a peak list with corresponding m/z values and relative abundances.

Logical Workflow for Fragmentation Analysis

The process of analyzing the fragmentation pattern of this compound can be summarized in the following logical workflow.

References

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-iodopentane. It is designed to assist researchers, scientists, and professionals in drug development in understanding the vibrational characteristics of this secondary iodoalkane. This document outlines the key spectral features, presents a detailed experimental protocol for obtaining the spectrum, and illustrates the underlying principles of IR spectroscopy through logical diagrams.

Core Data Presentation: Infrared Spectrum of this compound

While a publicly available, comprehensive, and experimentally validated peak list for this compound is not readily accessible, the following table has been constructed by analyzing the gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) WebBook and correlating the observed absorption bands with known characteristic frequencies for similar chemical structures, such as 2-iodopropane (B156323), and general principles of infrared spectroscopy.[1][2] The intensities are qualitatively described as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2960-2850 | s | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |

| ~1465 | m | C-H bending (scissoring) of CH₂ group |

| ~1375 | m | C-H bending (rocking) of CH₃ group |

| ~1150 | w | C-C skeletal vibrations |

| ~500-600 | m | C-I stretching |

Experimental Protocol: Acquisition of the IR Spectrum of this compound

The following protocol details the methodology for obtaining the infrared spectrum of this compound, which is a liquid at standard conditions. The attenuated total reflectance (ATR) technique is a modern and convenient method for liquid samples.

Objective: To acquire a high-quality infrared spectrum of liquid this compound.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Sample of this compound (reagent grade or purified).

-

Micropipette.

-

Lint-free tissues.

-

Suitable solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or acetone).

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Install the ATR accessory if it is not already in place.

-

Perform a background scan to account for the absorbance of the ambient atmosphere (CO₂ and water vapor). This is a critical step for obtaining a clean spectrum of the sample.

-

-

Sample Application:

-

Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to cover the crystal surface completely.

-

-

Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum should be recorded in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

-

Perform any necessary baseline corrections or other spectral manipulations as required.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the ATR crystal using a lint-free tissue soaked in an appropriate solvent. Ensure the crystal is completely dry before the next measurement.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the IR spectrum analysis of this compound.

Caption: Experimental workflow for acquiring the IR spectrum of this compound.

Caption: Logical relationship of IR radiation interaction with this compound.

References

The Stereogenic Center of 2-Iodopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereogenic center in 2-iodopentane, a chiral haloalkane of interest in synthetic organic chemistry and as a building block in the development of novel chemical entities. This document details the properties of its enantiomers, outlines experimental protocols for their synthesis and resolution, and examines a key nucleophilic substitution reaction, providing a comprehensive resource for professionals in the field.

Introduction to the Stereogenic Center in this compound

This compound possesses a single stereogenic center at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydrogen atom, an iodine atom, a methyl group, and a propyl group. Consequently, this compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-iodopentane and (S)-2-iodopentane.

The three-dimensional arrangement of these substituents around the chiral center dictates the molecule's interaction with other chiral molecules and its effect on plane-polarized light, a property known as optical activity. The physical and chemical properties of the individual enantiomers are identical, except for the direction in which they rotate plane-polarized light. However, their biological activities and interactions with other chiral molecules can differ significantly, a crucial consideration in drug development.

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound share most of their physical properties. However, their optical rotation is equal in magnitude but opposite in direction. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

Table 1: Physicochemical Properties of this compound and its Enantiomers

| Property | Racemic this compound | (R)-2-Iodopentane | (S)-2-Iodopentane |

| Molecular Formula | C₅H₁₁I | C₅H₁₁I | C₅H₁₁I |

| Molecular Weight | 198.05 g/mol [1][2][3] | 198.05 g/mol [1] | 198.05 g/mol [3] |

| Boiling Point | 142 °C[4] | Not reported | Not reported |

| Density | 1.510 g/mL[4] | Not reported | Not reported |

| Refractive Index | 1.496[4] | Not reported | Not reported |

| Optical Rotation | 0° | Not reported | Not reported |

Synthesis of Enantiomerically Enriched this compound

Enantiomerically enriched this compound can be synthesized from the corresponding chiral precursors, (R)- and (S)-2-pentanol. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, which results in an inversion of stereochemistry at the chiral center, a phenomenon known as the Walden inversion.

Synthesis of (S)-2-Iodopentane from (R)-2-Pentanol

This synthesis involves the conversion of the hydroxyl group of (R)-2-pentanol into a good leaving group, followed by displacement with iodide. A common method is the reaction with tosyl chloride to form a tosylate, which is then displaced by iodide in a classic SN2 reaction.

Experimental Protocol: Synthesis of (S)-2-Iodopentane

-

Materials: (R)-2-pentanol, p-toluenesulfonyl chloride (TsCl), pyridine, sodium iodide (NaI), acetone (B3395972), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, dissolve (R)-2-pentanol (1.0 eq) in pyridine.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution while stirring. Maintain the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0-5 °C for 4-6 hours, then let it stand at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-pentyl tosylate.

-

Dissolve the crude tosylate in acetone and add sodium iodide (1.5 eq).

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the reaction mixture, filter to remove the precipitated sodium tosylate, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude (S)-2-iodopentane by fractional distillation.

-

Synthesis of (R)-2-Iodopentane from (S)-2-Pentanol

The synthesis of (R)-2-iodopentane is analogous to the synthesis of the (S)-enantiomer, starting from (S)-2-pentanol. The same procedure as described in section 3.1 is followed, substituting (S)-2-pentanol as the starting material.

Caption: Synthesis of this compound Enantiomers.

Chiral Resolution of Racemic this compound

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For non-functionalized haloalkanes like this compound, direct resolution is challenging. A common strategy involves derivatization to introduce a functional group that can react with a chiral resolving agent. However, a more direct approach for analogous compounds can sometimes be achieved through chiral chromatography. A hypothetical resolution protocol based on the formation of diastereomeric inclusion complexes is presented below.

Experimental Protocol: Chiral Resolution of (±)-2-Iodopentane (Representative)

-

Materials: Racemic this compound, a chiral host molecule (e.g., a cyclodextrin (B1172386) derivative or a chiral crown ether), suitable solvent system, filtration apparatus, polarimeter.

-

Procedure:

-

Dissolve the racemic this compound in a minimal amount of a suitable solvent.

-

In a separate flask, dissolve the chiral host molecule in the same solvent, possibly with gentle heating.

-

Slowly add the solution of racemic this compound to the chiral host solution with vigorous stirring.

-

Allow the mixture to stir at a controlled temperature for a set period to facilitate the formation of diastereomeric inclusion complexes.

-

The less soluble diastereomeric complex should precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with a small amount of cold solvent to remove any entrained soluble diastereomer.

-

Liberate the enantiomerically enriched this compound from the solid complex by an appropriate method (e.g., heating under vacuum, extraction with a non-polar solvent).

-

The filtrate, now enriched in the other enantiomer, can be treated similarly to isolate the second enantiomer.

-

Analyze the optical purity of each fraction using a polarimeter.

-

Caption: Chiral Resolution Workflow.

Reactions at the Stereogenic Center: Nucleophilic Substitution

The stereogenic center of this compound is a key site for chemical transformations. Nucleophilic substitution reactions (SN2) at this center proceed with inversion of configuration. A representative example is the reaction with cyanide ion.

Reaction of (S)-2-Iodopentane with Potassium Cyanide

The reaction of (S)-2-iodopentane with potassium cyanide in an appropriate solvent like ethanol (B145695) proceeds via an SN2 mechanism to yield (R)-2-cyanopentane. The cyanide nucleophile attacks the carbon atom bearing the iodine from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter.

Experimental Protocol: Reaction of (S)-2-Iodopentane with KCN

-

Materials: (S)-2-iodopentane, potassium cyanide (KCN), ethanol, reflux apparatus, distillation apparatus, diethyl ether, water, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide (1.2 eq) in ethanol.

-

Add (S)-2-iodopentane (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting (R)-2-cyanopentane by distillation under reduced pressure.

-

Caption: SN2 Reaction of (S)-2-Iodopentane.

Spectroscopic Data

The enantiomers of this compound are indistinguishable by standard spectroscopic methods such as NMR and Mass Spectrometry in an achiral environment. The data presented below is for the racemic mixture.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹³C NMR | Spectra available in the literature.[2] |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center.[2][5] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[2] |

Note: Specific peak assignments are not provided here but can be found in the referenced databases.

Conclusion

The stereogenic center at C2 renders this compound a chiral molecule with two enantiomeric forms. The synthesis of enantiomerically pure or enriched this compound is achievable from chiral precursors via SN2 reactions that proceed with inversion of configuration. While chiral resolution of the racemic mixture is theoretically possible, specific protocols are not well-documented and may require specialized techniques such as chiral chromatography. The stereocenter of this compound is a reactive site for nucleophilic substitution, which predictably occurs with inversion of stereochemistry. This technical guide provides foundational knowledge and representative experimental frameworks for researchers and scientists working with this and similar chiral molecules. The provided protocols are illustrative and may require optimization for specific laboratory conditions and desired purity levels.

References

- 1. (2R)-2-iodopentane | C5H11I | CID 86308715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H11I | CID 12513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (s)-2-Iodo-pentane | C5H11I | CID 24884453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. Pentane, 2-iodo- [webbook.nist.gov]

Navigating the Crossroads: A Technical Guide to Nucleophilic Substitution Reactions of Secondary Alkyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary alkyl iodides represent a critical and nuanced class of electrophiles in nucleophilic substitution reactions. Positioned at the mechanistic crossroads between the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways, their reactivity is exquisitely sensitive to a variety of factors, including the nature of the nucleophile, the solvent system, and the stereochemistry of the substrate. This technical guide provides an in-depth exploration of these reactions, offering a summary of key data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in the strategic design and execution of synthetic routes involving this important functional group.

The Mechanistic Dichotomy: S(_N)1 vs. S(_N)2 Pathways

Nucleophilic substitution at a secondary carbon is a competitive process between two distinct mechanisms. The preferred pathway is dictated by the reaction conditions, which ultimately determine the rate-determining step of the reaction.

-

S(_N)2 Mechanism: A single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, displacing the iodide leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction kinetics are second-order, being dependent on the concentration of both the alkyl iodide and the nucleophile. A key stereochemical outcome of the S(_N)2 reaction is the inversion of configuration at the chiral center.[1][2][3]

-

S(_N)1 Mechanism: A two-step process initiated by the slow, rate-determining departure of the iodide to form a planar carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation, which can occur from either face. This mechanism is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. The reaction kinetics are first-order, depending only on the concentration of the alkyl iodide. The stereochemical outcome is typically racemization, although incomplete racemization due to the formation of intimate ion pairs is often observed.[1][2]

Secondary alkyl halides can undergo either S(_N)1 or S(_N)2 reactions, with the specific pathway influenced by the solvent, temperature, and the nucleophile involved.[4]

Logical Relationship of Factors Influencing the Reaction Pathway

Caption: Interplay of factors determining the substitution pathway.

Data Presentation: Factors Influencing Reaction Outcomes

The following tables summarize the expected outcomes for nucleophilic substitution reactions of secondary alkyl iodides under various conditions. It is important to note that these are general trends, and the actual product distribution can be influenced by subtle steric and electronic effects.

Table 1: Influence of Nucleophile Strength

| Nucleophile | Type | Expected Predominant Mechanism | Notes |

I | Strong | S(_N)2 | Good nucleophiles and good leaving groups. |

RS | Strong | S(_N)2 | Excellent nucleophiles. |

N(_3) | Strong | S(_N)2 | Good nucleophile for S(_N)2 reactions. |

CN | Strong | S(_N)2 | Strong nucleophile. |

RCOO | Weak | S(_N)1 / S(_N)2 | Borderline; outcome is highly solvent-dependent. |

| H(_2)O, ROH | Weak | S(_N)1 | Solvolysis reactions are typically S(_N)1. |

OH | Strong Base | E2 often competes | Strong bases can favor elimination over substitution. |

Table 2: Influence of Solvent Polarity

| Solvent | Type | Favored Mechanism | Rationale |

| Acetone (B3395972), DMF, DMSO | Polar Aprotic | S(_N)2 | Solvates the cation but not the anion, increasing nucleophile reactivity. |

| Water, Alcohols, Carboxylic Acids | Polar Protic | S(_N)1 | Stabilizes the carbocation intermediate and solvates the nucleophile, decreasing its reactivity. |

| Diethyl ether, Hexane | Nonpolar | Slows both | Generally poor solvents for these reactions due to low solubility of ionic nucleophiles. |

Table 3: Relative Reactivity of Halide Leaving Groups

The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[4]

| C-X Bond | Bond Energy (kJ/mol) | Relative Rate of Substitution |

| C-F | 492 | Very Slow |

| C-Cl | 324 | 1 |

| C-Br | 285 | 50 |

| C-I | 228 | 100 |

Experimental Protocols

Protocol 1: Kinetic Analysis of the S(_N)2 Reaction of (2S)-2-Iodobutane with Azide (B81097) Ion via Polarimetry

This protocol allows for the determination of the second-order rate constant by monitoring the change in optical rotation of the reaction mixture over time.

Materials:

-

(2S)-2-Iodobutane

-

Sodium azide (NaN(_3))

-

Acetone (anhydrous)

-

Polarimeter

-

Thermostatted cell holder

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M solution of (2S)-2-iodobutane in anhydrous acetone.

-

Prepare a 0.1 M solution of sodium azide in anhydrous acetone.

-

-

Reaction Setup:

-

Equilibrate the polarimeter cell to the desired reaction temperature (e.g., 25 °C).

-

Pipette equal volumes of the (2S)-2-iodobutane and sodium azide solutions into a clean, dry flask. Mix thoroughly and quickly transfer a portion of the solution to the polarimeter cell.

-

-

Data Acquisition:

-

Immediately begin recording the optical rotation ((\alpha)) of the solution at regular time intervals.

-

Continue recording until the rotation remains constant, indicating the completion of the reaction ((\alpha)(_\infty)).

-

-

Data Analysis:

-

The rate constant (k) can be determined from the slope of a plot of ln((\alpha)(t) - (\alpha)(\infty)) versus time.

-

Safety Precautions: Alkyl iodides are lachrymators and should be handled in a well-ventilated fume hood. Sodium azide is highly toxic and explosive; handle with extreme care.

Protocol 2: Synthesis and Characterization of the S(_N)2 Product: (2R)-2-Azidobutane

Procedure:

-

Synthesis:

-

In a 100 mL round-bottom flask, dissolve 5.0 g of (2S)-2-iodobutane and 4.0 g of sodium azide in 50 mL of acetone.

-

Reflux the mixture with stirring for 6 hours.[5]

-

-

Workup and Isolation:

-

After cooling to room temperature, filter the reaction mixture to remove the sodium iodide precipitate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude (2R)-2-azidobutane.

-

-

Characterization:

-

The product can be purified by distillation.

-

Characterize the product using IR spectroscopy (azide stretch at ~2100 cm

) and NMR spectroscopy.−1 -

The stereochemical outcome (inversion) can be confirmed by comparing the optical rotation of the product with the starting material.

-

Experimental Workflow for Kinetic and Product Analysis

Caption: A generalized workflow for studying substitution reactions.

Signaling Pathways: Visualizing Reaction Mechanisms

The choice between the S(_N)1 and S(_N)2 pathways can be visualized as a branching process influenced by the reaction conditions.

S(_N)1 and S(_N)2 Mechanistic Pathways

Caption: Divergent pathways of S(_N)1 and S(_N)2 mechanisms.

Conclusion

The nucleophilic substitution reactions of secondary alkyl iodides are a rich area of study with significant implications for synthetic chemistry. A thorough understanding of the interplay between the substrate, nucleophile, and solvent is paramount for controlling the reaction pathway and achieving the desired product with high selectivity and yield. By leveraging the principles and protocols outlined in this guide, researchers can more effectively navigate the mechanistic complexities of these versatile transformations.

References

An In-depth Technical Guide to the Formation of Grignard Reagents from 2-Iodopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the Grignard reagent, pentan-2-ylmagnesium iodide, from 2-iodopentane. This guide is intended for researchers, scientists, and professionals in drug development who utilize organometallic reagents in their synthetic workflows. It covers the core principles, experimental protocols, quantitative data, and potential side reactions associated with this critical transformation.

Core Principles

The formation of a Grignard reagent, discovered by Victor Grignard, is a fundamental method for carbon-carbon bond formation in organic synthesis.[1] The reaction involves the insertion of magnesium metal into a carbon-halogen bond, in this case, the carbon-iodine bond of this compound. This process inverts the polarity (umpolung) of the carbon atom, transforming it from an electrophilic center in the alkyl iodide to a highly nucleophilic one in the organomagnesium compound.[2]

The resulting Grignard reagent, pentan-2-ylmagnesium iodide, is a powerful nucleophile and a strong base.[3] Its utility in synthesis is vast, enabling the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, including aldehydes, ketones, esters, and epoxides.[4]

The reaction is highly sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[2][5] Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard, as they are not only aprotic but also solvate and stabilize the Grignard reagent.[2]

Data Presentation

The following table summarizes quantitative data for the formation of pentylmagnesium iodide, a close structural analog of the target compound. This data, adapted from a study on semi-batch and continuous flow synthesis, provides valuable insights into the influence of solvent on conversion and selectivity.